3-(4-BENZYLPIPERAZINE-1-CARBONYL)-6-BROMO-5-METHOXY-2-METHYL-1-PHENYL-1H-INDOLE
Overview
Description
3-(4-BENZYLPIPERAZINE-1-CARBONYL)-6-BROMO-5-METHOXY-2-METHYL-1-PHENYL-1H-INDOLE is a complex organic compound that features a unique combination of functional groups, including a benzylic piperazine, bromine, methoxy, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BENZYLPIPERAZINE-1-CARBONYL)-6-BROMO-5-METHOXY-2-METHYL-1-PHENYL-1H-INDOLE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and a suitable ketone.
Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 6-position.
Methoxylation: The methoxy group is introduced via methylation using methyl iodide or dimethyl sulfate in the presence of a base.
Piperazine Introduction: The benzylic piperazine moiety is introduced through a nucleophilic substitution reaction, where the piperazine ring is reacted with a suitable benzyl halide.
Final Coupling: The final step involves coupling the piperazine derivative with the brominated, methoxylated indole core using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-BENZYLPIPERAZINE-1-CARBONYL)-6-BROMO-5-METHOXY-2-METHYL-1-PHENYL-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Nucleophiles (e.g., amines, thiols), suitable solvents (e.g., DMF, DMSO)
Major Products Formed
Oxidation: Formation of hydroxylated derivatives
Reduction: Formation of de-brominated derivatives
Substitution: Formation of substituted indole derivatives
Scientific Research Applications
3-(4-BENZYLPIPERAZINE-1-CARBONYL)-6-BROMO-5-METHOXY-2-METHYL-1-PHENYL-1H-INDOLE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: Potential use in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 3-(4-BENZYLPIPERAZINE-1-CARBONYL)-6-BROMO-5-METHOXY-2-METHYL-1-PHENYL-1H-INDOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylic piperazine moiety is known to interact with neurotransmitter receptors, while the indole core can engage in π-π stacking interactions with aromatic residues in proteins. The bromine and methoxy groups may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-BENZYLPIPERAZINE-1-CARBONYL)-6-CHLORO-2H-CHROMEN-2-ONE
- 4-[3-(4-CYCLOPROPANECARBONYL-PIPERAZINE-1-CARBONYL)-4-FLUORO-BENZYL]-2H-PHTHALAZIN-1-ONE
Uniqueness
3-(4-BENZYLPIPERAZINE-1-CARBONYL)-6-BROMO-5-METHOXY-2-METHYL-1-PHENYL-1H-INDOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom allows for further functionalization, while the methoxy group enhances its lipophilicity and potential bioavailability.
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(6-bromo-5-methoxy-2-methyl-1-phenylindol-3-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28BrN3O2/c1-20-27(28(33)31-15-13-30(14-16-31)19-21-9-5-3-6-10-21)23-17-26(34-2)24(29)18-25(23)32(20)22-11-7-4-8-12-22/h3-12,17-18H,13-16,19H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRASVOCLBNZTQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2N1C3=CC=CC=C3)Br)OC)C(=O)N4CCN(CC4)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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